molecular formula C16H12 B12663506 2,3-Dihydrofluoranthene CAS No. 30339-87-8

2,3-Dihydrofluoranthene

Cat. No.: B12663506
CAS No.: 30339-87-8
M. Wt: 204.27 g/mol
InChI Key: MBXXMPNBVQQJEL-UHFFFAOYSA-N
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Description

2,3-Dihydrofluoranthene is a hydrogenated derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) that is listed by the US EPA as a priority pollutant . Fluoranthene and its related compounds are subjects of interest in environmental chemistry and toxicology research, particularly in studies concerning microbial degradation pathways of hazardous aromatic hydrocarbons . As a hydrogenated analog, this compound may serve as a valuable reference standard or intermediate in analytical chemistry and metabolic studies. Researchers can use it to identify and quantify transformation products formed during the biodegradation of fluoranthene by various microbial species, including fungi and bacteria . Its role in research is primarily to aid in elucidating complex biochemical mechanisms involved in the breakdown of persistent organic pollutants in the environment. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydrofluoranthene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-3,5,7-10H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXXMPNBVQQJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C1)C4=CC=CC=C4C3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184422
Record name 2,3-Dihydrofluoranthene
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Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30339-87-8
Record name 2,3-Dihydrofluoranthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30339-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,3-Dihydrofluoranthene
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Record name 2,3-Dihydrofluoranthene
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Record name 2,3-dihydrofluoranthene
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Record name 2,3-DIHYDROFLUORANTHENE
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dihydrofluoranthene can be synthesized through several methods. One common approach involves the hydrogenation of fluoranthene. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{Fluoranthene} + H_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrofluoranthene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dihydroxy derivatives.

    Reduction: Further hydrogenation can lead to more saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur, introducing functional groups such as nitro or halogen atoms.

Common Reagents and Conditions:

    Oxidation: Naphthalene dioxygenase enzyme, oxygen, and suitable buffers.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products:

    Oxidation: cis-7,8-dihydroxy-7,8-dihydrofluoranthene.

    Reduction: More saturated hydrocarbon derivatives.

    Substitution: Halogenated or nitrated fluoranthene derivatives.

Scientific Research Applications

While there is no information about specific applications of "2,3-Dihydrofluoranthene" in the provided search results, some results discuss fluoranthene derivatives and hydrogels, which may be relevant.

Fluoranthene Derivatives

  • Synthesis: Fluoranthenes can be synthesized through coupling bromonaphthalene derivatives with (2-bromophenyl)boronic acid or by coupling naphthalene-1-boronic acid with 1,2-dibromobenzene . Palladium-catalyzed intramolecular C–H arylation reactions have also been used in the synthesis of fluoranthene derivatives .
  • Applications: Fluoranthene derivatives are used in the synthesis of various polycyclic aromatic hydrocarbons (PAHs), including fluorescent dibenzo- and naphtho-fluoranthenes, unsymmetrical twistacenes, and indeno[1,2,3-fg]tetracenes . They are also used in the synthesis of electron-deficient polycyclic aromatic dicarboximides, pyrene-bridged acenaphthenes, bowl-shaped fullerene fragments, and tetra- and pentaindenocorannulenes .

Hydrogels

  • Therapeutic Applications: Hydrogels have versatile and tunable properties that make them useful in therapeutic applications, including cell-based therapies and non-cell therapeutic modalities like drug delivery, bioadhesives, artificial tissues, and biosensors .
  • Properties: Hydrogels are highly hydrated three-dimensional (3D) polymeric matrices with biocompatibility, chemical modifiability, and physical tunability . They can mimic the extracellular matrix (ECM) environment, promoting cell growth and survival .
  • ROS-Responsive Hydrogels: These hydrogels contain ROS-sensitive bonds and are designed for environments with elevated Reactive Oxygen Species (ROS) levels, such as those found in inflammation, tumor microenvironments (TMEs), and neurodegenerative diseases .

Biodegradation of Fluoranthene

  • Process: Fluoranthene degradation can be initiated through oxidation via ligninolytic enzymes . Studies show that the degradation kinetics of fluoranthene can be modeled using first-order kinetics .
  • Toxicity: PAHs like fluoranthene can become more toxic due to increased solubility and/or the inherent toxicity of their metabolites .

Mechanism of Action

The mechanism by which 2,3-Dihydrofluoranthene exerts its effects involves its interaction with various molecular targets. For instance, its oxidation by naphthalene dioxygenase involves the enzyme’s active site facilitating the addition of hydroxyl groups to the hydrocarbon structure . This process is crucial for its biodegradation and transformation in environmental contexts.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of 2,3-Dihydrofluoranthene and Analogues

Compound Molecular Formula Molecular Weight Ring System Key Features
This compound C₁₆H₁₂ 204.27 Three fused benzene + one dihydro ring Partial hydrogenation at C2/C3
Fluoranthene C₁₆H₁₀ 202.26 Four fused rings (benzene + naphthalene-like) Fully aromatic, planar structure
9,10-Dihydroanthracene C₁₄H₁₂ 180.25 Three fused benzene rings Hydrogenation at C9/C10 positions
Dibenzo[b,k]fluoranthene C₂₄H₁₄ 302.37 Extended fused-ring system Additional benzo rings at b/k positions

Key distinctions include the degree of aromaticity and hydrogenation sites. For example, this compound’s partial saturation enhances solubility compared to fluoranthene, influencing environmental mobility and biodegradation efficiency .

Reactivity and Degradation Pathways

Table 2: Degradation Pathways and Metabolites

Compound Degradation Pathway Key Metabolites Reference
This compound Microbial dioxygenation → ring cleavage → tricarboxylic acids 2,3-Diol, benzene-1,2,3-tricarboxylic acid
Fluoranthene Dioxygenation at multiple positions (C2/C3, C7/C8) → biphenyl/naphthalene derivatives cis-Dihydrodiols, 9-fluorenone derivatives
Anthracene Reduction to 9,10-dihydroanthracene → ketone formation 9,10-Dihydroanthracene, anthraquinone

This compound’s degradation is distinct due to its role as a transient intermediate, whereas fluoranthene undergoes more complex, multi-site oxidation. The selectivity of reductive degradation (e.g., anthracene vs. fluoranthene) further underscores differences in chemical stability and enzyme specificity .

Environmental Impact and Toxicity

Table 3: Environmental Presence and Health Risks

Compound Detected Concentration (Example) Toxicity Profile Environmental Impact
This compound High in Kerio Valley groundwater Suspected carcinogen, moderate persistence Bioaccumulation in aquatic systems
Fluoranthene Ubiquitous in PAH-contaminated sites Class B2 carcinogen, high persistence Soil and sediment adsorption
Dibenzofluoranthenes Lower solubility, limited environmental data Higher molecular weight → potential toxicity Persistent organic pollutants

In contrast, dibenzofluoranthenes exhibit higher molecular weights and lipophilicity, favoring long-term environmental retention .

Biological Activity

2,3-Dihydrofluoranthene is a polycyclic aromatic hydrocarbon (PAH) derived from fluoranthene, which is known for its complex interactions within biological systems. Understanding the biological activity of this compound is critical due to its potential mutagenic and carcinogenic properties. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by its molecular formula C16H12C_{16}H_{12} and can be represented structurally as follows:

Structure \text{Structure }

Chemical Structure of this compound

Metabolism and Biotransformation

The metabolism of this compound occurs primarily through enzymatic pathways involving cytochrome P450 enzymes. Research indicates that the compound can be converted into various metabolites, including dihydrodiols that may possess mutagenic properties when activated by metabolic processes.

Key Findings:

  • Mutagenicity : The 2,3-dihydriol form of fluoranthene has been shown to be mutagenic in bacterial assays when subjected to metabolic activation systems, indicating its potential risk as a carcinogen .
  • Metabolite Formation : In studies involving mouse liver microsomes, exposure to benzo[a]pyrene significantly increased the production of fluoranthene metabolites, including 2,3-dihydrodiol . This suggests that prior exposure to other PAHs can enhance the metabolic conversion of fluoranthene derivatives.

Biological Activity and Toxicity

The biological activity of this compound has been investigated through various toxicity studies. These studies often focus on its effects on cellular systems and potential carcinogenic outcomes.

Case Studies:

  • Lung Tumor Incidence : In a study involving male and female mice treated with PAHs including benzo[a]pyrene and benzo[j]fluoranthene, significant increases in lung tumor incidence were observed. While direct data on this compound was not reported, it is hypothesized that similar mechanisms may apply due to structural similarities .
  • Fungal Transformation : Research has demonstrated that certain fungi can metabolize fluoranthene into various products, including dihydro derivatives. This biotransformation may influence environmental persistence and toxicity .

Data Summary

The following table summarizes key findings related to the biological activity and toxicity of this compound:

StudyOrganismFindings
MiceIncreased metabolism of fluoranthene metabolites in presence of BaPIndicates enhanced risk due to prior PAH exposure
BacteriaMutagenicity observed with 2,3-dihydriol under metabolic activationSuggests potential carcinogenicity
FungiTransformation of fluoranthene leading to various metabolitesImpacts environmental degradation and toxicity

Q & A

Q. How should researchers address variability in spectral data for this compound across different instrumentation platforms?

  • Methodological Answer : Normalize spectra using internal standards (e.g., tetramethylsilane for NMR). For inter-lab consistency, adhere to MIACA (Minimum Information About a Chemical Assay) guidelines. Public repositories like Metabolights or NIST WebBook provide reference datasets for calibration .
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Ethical and Reproducibility Considerations

Q. What protocols ensure ethical compliance in studies involving this compound’s ecotoxicological impacts?

  • Methodological Answer : Follow OECD Guidelines (e.g., Test No. 201: Algal Growth Inhibition) for standardized toxicity testing. Document solvent controls and negative/positive controls in line with ARRIVE 2.0 guidelines. Data must be archived in FAIR-compliant repositories (e.g., Zenodo) .

Q. How can researchers enhance reproducibility when studying this compound’s photochemical reactivity?

  • Methodological Answer : Standardize light sources (e.g., solar simulators with calibrated irradiance) and quantify photon flux using actinometry. Report reaction quantum yields (Φ) with error margins derived from triplicate experiments. Raw data should include UV-vis absorption spectra and chromatograms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.